alpha-NADPH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

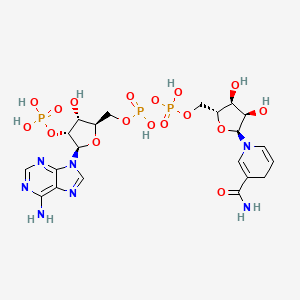

Alpha-NADPH is a nicotinamide dinucleotide that is NADPH in which the anomeric centre of the ribosyldihydronicotinamide moiety has alpha- rather than beta-configuration. It is a conjugate acid of an this compound(4-).

Applications De Recherche Scientifique

Biochemical Significance

Alpha-NADPH serves as an essential electron donor in numerous biochemical reactions. It plays a pivotal role in:

- Biosynthesis : this compound is fundamental for the biosynthesis of nucleic acids, fatty acids, and cholesterol. It provides the reducing power necessary for synthesizing these macromolecules.

- Antioxidative Defense : It is involved in the regeneration of glutathione, a critical antioxidant that protects cells from oxidative stress. Studies show that reduced levels of this compound correlate with increased oxidative stress and inflammation, particularly in mitochondrial diseases .

Medical Applications

This compound has significant implications in medical research and therapeutic applications:

- Cancer Research : In cancer cells, altered NADPH homeostasis contributes to tumor growth and survival. For instance, mutations in NAD kinase lead to increased NADPH levels, promoting cancer cell proliferation . Targeting NADPH-generating pathways presents a potential therapeutic strategy.

- Cardiovascular Health : this compound oxidase activity is linked to reactive oxygen species production, influencing cardiovascular diseases. Modulating this pathway may offer new treatment avenues for conditions like hypertension .

Industrial Biotechnology

In industrial settings, this compound is crucial for:

- Biocatalysis : Many enzyme-catalyzed reactions require this compound as a cofactor. Its regeneration is vital for the sustainable production of pharmaceuticals and biofuels. For example, engineering microbial systems to enhance NADPH availability can improve the yield of secondary metabolites .

- Nanotechnology : this compound's properties are utilized in phenolic-enabled nanotechnology for biomedical applications. Its reactivity facilitates the creation of nanoparticles used in drug delivery and biosensing .

Case Study 1: Cancer Cell Metabolism

Research indicates that cancer cells exhibit increased reliance on NADPH for growth and survival. A study demonstrated that silencing NAD kinase in diffuse large B-cell lymphoma cells reduced NADPH levels and inhibited cell proliferation . This highlights the potential of targeting NADPH pathways in cancer therapy.

Case Study 2: Mitochondrial Dysfunction

In mitochondrial disease models, decreased this compound production was associated with increased oxidative stress and cell death. Restoration of NADPH levels through metabolic engineering improved cell survival under glucose-restricted conditions .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Biochemistry | Electron donor in biosynthesis | Essential for nucleic acid and lipid synthesis |

| Cancer Research | Targeting NAD kinase mutations | Increased NADPH correlates with tumor growth |

| Cardiovascular Health | Modulation of NADPH oxidase activity | Potential treatment for hypertension |

| Industrial Biotechnology | Biocatalysis in pharmaceutical production | Enhanced yields through engineered microbial systems |

| Nanotechnology | Drug delivery systems | Utilization of this compound in nanoparticle synthesis |

Propriétés

Formule moléculaire |

C21H30N7O17P3 |

|---|---|

Poids moléculaire |

745.4 g/mol |

Nom IUPAC |

[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5S)-5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate |

InChI |

InChI=1S/C21H30N7O17P3/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32/h1,3-4,7-8,10-11,13-16,20-21,29-31H,2,5-6H2,(H2,23,32)(H,36,37)(H,38,39)(H2,22,24,25)(H2,33,34,35)/t10-,11-,13-,14-,15-,16-,20+,21-/m1/s1 |

Clé InChI |

ACFIXJIJDZMPPO-OPDHFMQKSA-N |

SMILES isomérique |

C1C=CN(C=C1C(=O)N)[C@@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

SMILES canonique |

C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.